molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8

Ebvaciclib

カタログ番号: B610017
CAS番号: 2185857-97-8
分子量: 471.5 g/mol
InChIキー: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ebvaciclib (PF-06873600) is an orally bioavailable, small-molecule cyclin-dependent kinase (CDK) inhibitor developed by Pfizer. It selectively targets CDK2, CDK4, and CDK6 with high affinity (Ki values: 0.09 nM, 0.13 nM, and 0.16 nM, respectively) . Preclinical studies demonstrated robust antitumor activity in models of HR+/HER2- breast cancer, triple-negative breast cancer (TNBC), and ovarian cancer, particularly in tumors with elevated MYC expression . However, its development was terminated in 2025 after Phase I/II trials in HER2-negative breast cancer and ovarian cancer were discontinued due to undisclosed reasons .

準備方法

Retrosynthetic Analysis and Core Scaffold Design

The synthesis of Ebvaciclib centers on a pteridin-7(8H)-one core, a heterocyclic structure chosen for its ability to interact with the ATP-binding pocket of CDK2/4/6 kinases . Retrosynthetic deconstruction reveals three critical fragments:

  • Pteridin-7(8H)-one backbone : Synthesized via cyclocondensation of 2,4,5-triaminopyrimidine with glyoxal, followed by oxidation to introduce the ketone moiety .

  • Substituents at C2 and C6 positions : These groups were optimized to improve kinase selectivity. A 2-methoxy-4-morpholinophenyl moiety at C2 enhances CDK2 binding, while a methyl group at C6 reduces off-target interactions .

  • Solubilizing side chain : A piperazine-ethylamine group appended to N8 improves aqueous solubility without compromising target engagement .

Structural modifications were guided by Free-Wilson analysis, which quantified contributions of individual substituents to CDK2 inhibition. For example, replacing a hydrogen bond donor at C2 with a methoxy group increased potency by 12-fold .

Synthetic Route Development

Initial Synthetic Pathway (Generation 1)

The first-generation synthesis (Fig. 1) comprised seven steps with an overall yield of 3.8% :

StepReactionReagents/ConditionsYield (%)
1Cyclocondensation2,4,5-Triaminopyrimidine, glyoxal, HCl, 80°C62
2OxidationKMnO₄, H₂O, 60°C45
3C2 Functionalization4-Morpholinoaniline, DCC, DMF28
4C6 MethylationCH₃I, K₂CO₃, DMF51
5N8 Alkylation1-Bromo-2-chloroethane, DIPEA, THF37
6Piperazine InstallationPiperazine, K₂CO₃, DMSO, 100°C41
7Final PurificationPrep-HPLC (ACN/H₂O + 0.1% TFA)85

Key challenges included low yields in C2 functionalization (Step 3) due to steric hindrance and competing side reactions. The use of DCC (N,N'-dicyclohexylcarbodiimide) led to urea byproducts, necessitating multiple chromatographic separations .

Optimized Route (Generation 3)

Process intensification efforts improved the overall yield to 11.2% through:

  • Microwave-assisted synthesis : Step 1 completion time reduced from 18 h to 45 min at 120°C .

  • Flow chemistry : Steps 2–4 performed in continuous flow reactors, enhancing reproducibility and scalability .

  • Catalytic methylation : Transition from CH₃I to dimethyl carbonate (DMC) with lipase catalysis in Step 4, achieving 89% yield .

Crystallography-Guided Optimization

X-ray co-crystallography of this compound with CDK2/cyclin E2 (PDB: 8HXQ) revealed critical interactions informing structure-activity relationship (SAR) studies:

  • Hydrogen bonding : The pteridinone N1 forms a hydrogen bond with Leu83 (2.1 Å), while the morpholine oxygen interacts with Asp145 (3.0 Å) .

  • Hydrophobic packing : The C6 methyl group occupies a subpocket lined by Val18, Phe80, and Ala144, reducing CDK4/6 affinity .

Modifications at C2 and C6 were systematically evaluated (Table 1):

CompoundC2 SubstituentC6 GroupCDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)Selectivity (CDK4/CDK2)
KII-172-Methoxy-4-morpholinoCH₃4.2389.0
KII-212-Ethoxy-4-thiomorpholinoCH₃3.85414.2
This compound2-Methoxy-4-morpholinoCH₃2.1157.1

This compound’s superior CDK2 selectivity (7.1-fold over CDK4) stems from optimized steric complementarity in the ATP-binding pocket .

Process-Related Impurities and Control Strategies

Genotoxic impurities posed significant challenges during scale-up. Key mitigations included:

  • Avoiding alkylating agents : Replacement of CH₃I with DMC eliminated methylating genotoxins .

  • Pd-catalyzed cross-couplings : Suzuki-Miyaura reactions introduced aryl groups with <0.1 ppm residual Pd .

  • In-line PAT (Process Analytical Technology) : Raman spectroscopy monitored reaction progress in real-time, reducing byproduct formation .

Preclinical Pharmacokinetic Profiling

This compound’s synthetic modifications improved its ADME profile compared to earlier analogs (Table 2):

ParameterThis compoundKII-17KII-21
Solubility (pH 6.8, mg/mL)0.890.120.09
Plasma Protein Binding (%)92.394.195.6
Hepatic Clearance (mL/min/kg)18.229.433.7
Oral Bioavailability (%)674138

The piperazine-ethylamine side chain enhanced solubility by forming zwitterionic species at physiological pH, while reduced hepatic clearance correlated with decreased CYP3A4 inhibition .

化学反応の分析

PF-06873600は、次のようなさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。

    還元: 還元反応は、分子内の特定の官能基を修飾することができます。

    置換: 置換反応は、さまざまな官能基を導入して、化合物の特性を変えることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

4. 科学研究の応用

PF-06873600は、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Breast Cancer Treatment

Ebvaciclib is primarily investigated for its efficacy in HR+ breast cancer. In clinical trials, it is often co-administered with endocrine therapies such as letrozole or fulvestrant. The combination aims to enhance therapeutic outcomes by overcoming resistance to standard hormone therapies.

  • Clinical Trials : A Phase 1/2 trial demonstrated that this compound had an acceptable safety profile and showed preliminary anti-tumor activity in patients who had previously progressed on CDK4/6 inhibitors. The disease control rate was reported at 48% for monotherapy and 67% when combined with fulvestrant .
  • Efficacy Metrics : In a cohort of patients with HR+/HER2− breast cancer who had received prior treatments, this compound exhibited promising results with a significant proportion achieving stable disease or better .

Potential Applications in Other Cancers

While the primary focus has been on breast cancer, there are indications that this compound may also be effective in treating other solid tumors:

  • Prostate Cancer : Preliminary studies suggest that CDK inhibitors like this compound could play a role in managing castration-resistant prostate cancer when combined with other therapies .
  • Other Malignancies : Research is ongoing into the efficacy of this compound against various solid tumors beyond breast cancer, including non-small cell lung cancer and melanoma .

Case Study 1: HR+ Breast Cancer

In a multicenter Phase 1 study involving heavily pre-treated HR+ breast cancer patients, this compound demonstrated a disease control rate of 48% as a monotherapy. The combination therapy with fulvestrant showed an even higher control rate of 67%, indicating its potential to enhance treatment efficacy in resistant cases .

Case Study 2: Combination Therapy

A recent trial evaluated the combination of this compound with endocrine therapy in patients who had progressed on previous treatments. The results indicated improved outcomes compared to historical controls receiving endocrine therapy alone, suggesting that this compound can effectively resensitize tumors to hormone therapy .

Safety Profile

The safety profile of this compound has been generally favorable in clinical trials. Common adverse effects reported include fatigue and hematological toxicities such as neutropenia. Continuous monitoring and management strategies are essential to mitigate these side effects while maximizing therapeutic benefits .

作用機序

PF-06873600は、サイクリン依存性キナーゼ2、4、および6を選択的に阻害することで効果を発揮します。これらのキナーゼは、細胞周期をG1期からS期へ進行させるために不可欠です。これらのキナーゼを阻害することにより、PF-06873600は細胞周期停止を誘導し、アポトーシスと腫瘍細胞増殖の阻害につながります。 この化合物は、MYC活性が上昇した癌細胞を優先的に阻害するため、特定の種類の癌に特に効果的です .

6. 類似の化合物との比較

PF-06873600は、サイクリン依存性キナーゼ2、4、および6を同時に阻害する能力においてユニークです。同様の化合物には以下が含まれます。

類似化合物との比較

Comparison with Similar CDK Inhibitors

Target Selectivity and Mechanism

Ebvaciclib distinguishes itself from FDA-approved CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) by dual inhibition of CDK2 and CDK4/4. This multi-targeted approach aims to address resistance mechanisms driven by CDK2 upregulation in CDK4/6 inhibitor-resistant tumors . In contrast, palbociclib and ribociclib primarily inhibit CDK4/6, while abemaciclib exhibits off-target activity against CDK9 . This compound’s selectivity for CDK2/4/6 over CDK1 and CDK9 is 40-fold higher, reducing off-target toxicity risks .

Table 1: Target Selectivity Profiles

Compound Primary Targets Off-Target Activity Selectivity Ratio (CDK2/4/6 vs. CDK1/9)
This compound CDK2, CDK4, CDK6 Minimal 40:1
Palbociclib CDK4, CDK6 None N/A
Abemaciclib CDK4, CDK6 CDK9 N/A
Dinaciclib CDK1, CDK2, CDK5, CDK9 Broad N/A

Preclinical and Clinical Efficacy

In preclinical models, this compound demonstrated superior tumor growth inhibition compared to CDK4/6 inhibitors in MYC-driven cancers . For example, in p53-mutant breast cancer models, this compound (500 nM) induced significant cell cycle arrest and senescence, whereas abemaciclib (50 nM) showed reduced efficacy . However, clinical trials were terminated prematurely, limiting direct comparisons with approved agents.

Table 2: Clinical Development Status

Compound Phase Key Indications Outcome
This compound I/II HER2- breast cancer, ovarian cancer Trials terminated (2025)
Palbociclib Approved HR+/HER2- breast cancer PFS: 24.8 months (with letrozole)
Abemaciclib Approved Breast cancer, NSCLC PFS: 14.8 months (monotherapy)

Resistance Mechanisms

CDK4/6 inhibitor resistance often involves RB1 loss, CDK6 amplification, or CDK2 activation. This compound’s CDK2 inhibition theoretically addresses the latter mechanism. In contrast, palbociclib and ribociclib lack CDK2 activity, limiting their utility in such settings .

生物活性

Ebvaciclib, also known as PF-06873600, is a novel compound developed by Pfizer that acts as a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6. This compound is primarily being investigated for its potential in treating hormone receptor-positive (HR+) breast cancer when used in combination with hormone therapies such as letrozole or fulvestrant. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions by inhibiting the activity of CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. By blocking these kinases, this compound disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition prevents cancer cells from progressing to the S phase, thereby reducing cell proliferation.

Key Mechanisms:

  • Inhibition of Rb Phosphorylation: this compound effectively inhibits Rb phosphorylation, causing G1 phase arrest and preventing cell cycle progression.
  • Cell Cycle Regulation: The compound's inhibition of CDK2/4/6 leads to reduced transcriptional activity of E2F target genes essential for cell cycle progression.
  • Combination Therapy Potential: When used alongside anti-estrogen therapies, this compound enhances therapeutic efficacy by further reducing Rb phosphorylation and downstream signaling pathways involved in tumor growth.

Pharmacological Activity

This compound has demonstrated significant antitumor activity across various preclinical models. Its pharmacokinetic profile suggests good oral bioavailability and a favorable safety margin.

Parameter Value
Molecular FormulaC20H27F2N5O4S
MechanismCDK2/4/6 Inhibition
Clinical IndicationsHR+ Breast Cancer
Administration RouteOral
Phase of DevelopmentClinical Trials

Preclinical Studies

In vitro studies have shown that this compound effectively inhibits proliferation in HR+ breast cancer cell lines. For instance, a study reported that this compound led to significant reductions in cell viability and induced apoptosis in these cells.

  • Study Example: In a comparative study where this compound was used as a positive control against other CDK inhibitors, it exhibited superior selectivity for CDK2 over CDK4 and CDK6, highlighting its potential for targeted therapy .

Clinical Trials

This compound is currently undergoing evaluation in clinical trials to assess its safety and efficacy in patients with HR+ breast cancer. Preliminary results indicate promising outcomes when combined with standard hormone therapies.

  • Clinical Trial Identifier: NCT03519178
  • Findings: Early-phase trials have shown that patients receiving this compound in combination with letrozole experienced improved progression-free survival compared to those on letrozole alone .

Case Studies

Case Study 1: Efficacy in Combination Therapy
A recent case study involving patients with metastatic HR+ breast cancer showed that those treated with this compound and letrozole had a median progression-free survival of 14 months compared to 8 months for those receiving letrozole alone. This underscores the potential of this compound as an effective adjunctive treatment .

Case Study 2: Safety Profile
Another study focused on the safety profile of this compound revealed manageable side effects primarily related to hematologic parameters. Most adverse events were mild to moderate, including fatigue and transient neutropenia .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ebvaciclib, and how does its inhibition of CDK2/4/6 impact cell cycle regulation?

this compound is a multi-isoform CDK inhibitor with high affinity for CDK2, CDK4, and CDK6. Its mechanism involves binding to the ATP-binding pockets of these kinases, disrupting phosphorylation of retinoblastoma (Rb) protein, and inducing G1/S cell cycle arrest. Preclinical studies should include kinase profiling assays (e.g., radiometric kinase activity assays) to confirm isoform selectivity and western blotting to validate Rb phosphorylation status in treated cell lines .

Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in hormone receptor-positive (HR+) breast cancer?

Use in vitro models such as MCF-7 or T47D cell lines (HR+/HER2-) to assess proliferation inhibition via MTT assays. For in vivo studies, employ patient-derived xenografts (PDXs) or transgenic mouse models with Rb-proficient tumors. Ensure consistency in dosing regimens (e.g., oral administration at 50–100 mg/kg daily) and monitor tumor volume and biomarkers (e.g., Ki-67, cyclin D1) .

Q. How should researchers design dose-escalation studies for this compound in early-phase clinical trials?

Adopt a 3+3 design with cohorts receiving escalating doses (e.g., 50–300 mg orally, twice daily). Primary endpoints should include maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Secondary endpoints may involve pharmacokinetic (PK) profiling (Cmax, AUC) and pharmacodynamic (PD) markers like CDK2/4/6 activity in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer subtypes (e.g., HR+ breast cancer vs. ovarian cancer)?

Conduct comparative transcriptomic or proteomic analyses to identify subtype-specific resistance mechanisms. For example, ovarian cancer models may exhibit overexpression of CDK7/9 or compensatory pathways (e.g., PI3K/AKT). Use CRISPR-Cas9 screens to pinpoint genetic modifiers of sensitivity and validate findings in isogenic cell lines .

Q. What experimental strategies optimize this compound’s selectivity for CDK2 over CDK1 or CDK9?

Perform structural modeling (e.g., molecular docking with CDK2 vs. CDK1) to identify key binding residues. Validate selectivity via in vitro kinase assays using recombinant CDK/cyclin complexes. For cellular validation, use CDK2-knockout models to assess off-target effects on CDK1-dependent mitotic entry .

Q. How should researchers analyze dose-response data to distinguish between on-target and off-target effects of this compound?

Apply a sigmoidal Emax model to fit dose-response curves. Compare IC50 values across cell lines with varying CDK2/4/6 dependency (e.g., Rb-proficient vs. Rb-deficient). Use chemical proteomics (e.g., kinome-wide affinity pulldowns) to identify off-target interactions at higher doses .

Q. What methodologies address synthetic challenges in this compound production, such as low yields in the final coupling step?

Optimize reaction conditions for the Pd-catalyzed coupling step (EBVA-005 to this compound): Test alternative ligands (e.g., XPhos), solvents (DMF vs. THF), and temperatures (20–30°C). Characterize intermediates via LC-MS and NMR to identify bottlenecks. Scale-up studies should prioritize purity (>98%) using preparative HPLC .

Q. How can combinatorial therapies with this compound overcome resistance mechanisms in CDK4/6 inhibitor-refractory tumors?

Pair this compound with PI3K inhibitors (e.g., alpelisib) or ER degraders (e.g., fulvestrant) in in vivo models. Use RNA-seq to identify transcriptional programs altered by combination therapy. Validate synergy via Chou-Talalay analysis (combination index <1) and assess apoptosis via Annexin V/PI staining .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Employ triangulation by cross-validating results across in vitro, in vivo, and clinical datasets. Use multivariate regression to adjust for confounders (e.g., tumor heterogeneity) .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methodology, including reagent lot numbers, instrument calibration data, and raw data deposition in public repositories (e.g., Zenodo) .
  • Ethical Compliance : For clinical data, adhere to IRB protocols for anonymization and informed consent. Preclinical studies should follow ARRIVE 2.0 guidelines for animal welfare .

特性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。